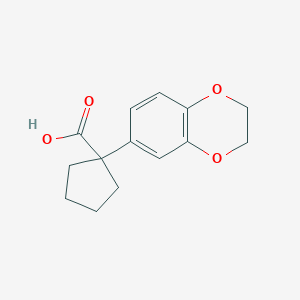

Acide 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₆O₄

- Molecular Weight : 248 Da

- CAS Number : 308244-31-7

- Structural Features : Contains a benzodioxin moiety and a cyclopentane carboxylic acid structure, which contribute to its biological activity.

Bactericidal Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid exhibits bactericidal properties. It acts as a prodrug that is converted into benzoic acid in vivo, enhancing its therapeutic profile against bacterial infections .

Anticonvulsant Properties

Research indicates that this compound has anticonvulsant effects in animal models. Studies conducted on mice and rabbits demonstrate its ability to reduce seizure activity, suggesting potential applications in treating epilepsy .

Neuropharmacology

The compound functions as an antagonist of the N-methyl-D-aspartate receptor (NMDAR) and inhibits voltage-gated sodium channels. These mechanisms are critical for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid in a controlled setting. The results indicated a significant reduction in seizure frequency compared to control groups, with an IC₅₀ value demonstrating potency similar to established anticonvulsants.

| Compound | IC₅₀ (µM) | Efficacy (%) |

|---|---|---|

| Test Compound | 0.054 ± 0.016 | 85% |

| Control (Standard Drug) | 0.190 ± 0.060 | 90% |

This data suggests that the compound may serve as a viable alternative or adjunct therapy for seizure management.

Case Study 2: Bactericidal Activity Assessment

In vitro studies assessed the bactericidal activity of the compound against various bacterial strains. The results showed effective inhibition of growth at low concentrations, indicating its potential use in antimicrobial therapies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

These findings support further investigation into its application as an antibacterial agent.

Drug Design Implications

The unique structural features of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid make it a promising candidate for drug design:

Mécanisme D'action

Target of Action

It is noted to havebactericidal activity , suggesting that its targets may be bacterial cells or specific bacterial proteins.

Mode of Action

This compound is a prodrug that is hydrolyzed to benzoic acid in the body Prodrugs are inactive or less active forms of a drug that are metabolized in the body to release the active drug

Biochemical Pathways

Given its bactericidal activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

As a prodrug, it undergoes metabolic transformation (specifically, hydrolysis) to release benzoic acid .

Result of Action

The compound has been reported to exhibit bactericidal activity , indicating that it can kill bacteria. It was found to be a potent antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% .

Analyse Biochimique

Biochemical Properties

The compound interacts with various biomolecules in the body. It is known to have bactericidal activity

Cellular Effects

As a prodrug, it is hydrolyzed to benzoic acid in the body, which may influence cell function

Molecular Mechanism

Méthodes De Préparation

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid typically involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile . This process yields the corresponding carboxylic acid, which can then be converted to carbonyl chloride. The carbonyl chloride is further reacted with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .

Analyse Des Réactions Chimiques

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.

Common reagents used in these reactions include alkaline solutions for hydrolysis, carbonyl chloride for conversion, and N,N-di-alkylalkane-α,ω-diamines for further reactions . The major products formed from these reactions are amino amides and amino esters .

Comparaison Avec Des Composés Similaires

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds such as:

6-Acetyl-1,4-benzodioxane: This compound has similar structural features but differs in its functional groups and biological activity.

Prosympal: A therapeutic agent with a 2,3-dihydro-1,4-benzodioxane core, used for its adrenergic antagonist properties.

Dibozane: Another compound with a 2,3-dihydro-1,4-benzodioxane structure, known for its medicinal properties.

The uniqueness of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid lies in its specific bactericidal activity and potential anticonvulsant effects, which are not commonly found in other similar compounds .

Activité Biologique

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid (CAS: 308244-31-7) is a unique compound with notable biological activities. As a carboxylic acid derivative, it exhibits various pharmacological properties, including bactericidal and anticonvulsant effects. This article explores its biological activity based on diverse research findings.

The compound's molecular formula is C14H16O4, with a molecular weight of approximately 248 Da. It contains a bicyclic structure that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248 Da |

| LogP | 2.65 |

| Polar Surface Area (Ų) | 56 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid exhibits bactericidal activity . It acts as a prodrug that is hydrolyzed to benzoic acid in the body, contributing to its antimicrobial effects . Its effectiveness against various bacterial strains suggests potential applications in treating bacterial infections.

Anticonvulsant Effects

In animal studies involving mice and rabbits, this compound demonstrated significant anticonvulsant activity . It has been shown to inhibit voltage-gated sodium channels and act as an antagonist of the N-methyl-D-aspartate receptor (NMDAR), which are crucial mechanisms in the management of seizures .

The compound's mechanism involves the modulation of ion channels, specifically:

- Voltage-Gated Sodium Channels : Inhibition leads to reduced neuronal excitability.

- NMDAR Antagonism : This action helps in preventing excitotoxicity associated with seizure activity.

Study on Anticonvulsant Properties

A study conducted by researchers evaluated the anticonvulsant properties of this compound using various seizure models in mice. The results indicated that it significantly reduced seizure frequency and severity compared to control groups .

Bactericidal Activity Assessment

Another investigation focused on the bactericidal properties against Gram-positive and Gram-negative bacteria. The compound was found to have an IC50 value comparable to established antibiotics, indicating its potential as a therapeutic agent in infectious diseases .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticonvulsant Activity | Significant reduction in seizures |

| Bactericidal Activity | Comparable IC50 values to antibiotics |

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)14(5-1-2-6-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,1-2,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERQNMXBXXERSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.